molecular formula C15H20N2O2 B268940 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide

4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide

Katalognummer B268940
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: FAUQWTITZCRLEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. This compound has been extensively studied due to its potential as an anti-cancer agent. CX-5461 is a promising drug candidate for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

Wirkmechanismus

4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in the production of ribosomal RNA, which is essential for the growth and survival of cancer cells. 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. The compound has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide has also been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide is a promising drug candidate for the treatment of various types of cancer, with a selective effect on cancer cells and minimal toxicity to normal cells. However, the compound has some limitations for lab experiments. 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, the compound is highly insoluble in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for the research and development of 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide. One potential direction is the development of more potent and selective analogs of 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide. Another potential direction is the investigation of combination therapies with 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide and other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing regimen and administration route for 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide in clinical trials.

Synthesemethoden

The synthesis of 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide involves a series of chemical reactions that result in the formation of the final product. The synthesis begins with the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine to form the intermediate compound 4-chloro-3-nitrobenzamide. This intermediate is then reacted with diethylamine to form the final product 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide.

Wissenschaftliche Forschungsanwendungen

4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide has been extensively studied in preclinical and clinical trials for its potential as an anti-cancer agent. The compound has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the growth and survival of cancer cells. 4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide has demonstrated efficacy in various types of cancer, including breast, ovarian, and pancreatic cancer.

Eigenschaften

Produktname

4-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide

Molekularformel

C15H20N2O2

Molekulargewicht

260.33 g/mol

IUPAC-Name

4-(cyclopropanecarbonylamino)-N,N-diethylbenzamide

InChI

InChI=1S/C15H20N2O2/c1-3-17(4-2)15(19)12-7-9-13(10-8-12)16-14(18)11-5-6-11/h7-11H,3-6H2,1-2H3,(H,16,18)

InChI-Schlüssel

FAUQWTITZCRLEJ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Kanonische SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.